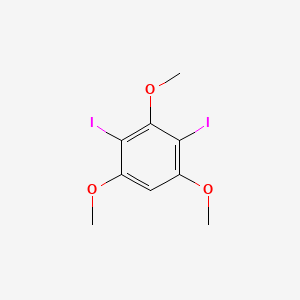
2,4-Diiodo-1,3,5-trimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diiodo-1,3,5-trimethoxybenzene is an organic compound with the molecular formula C9H10I2O3. It is a derivative of trimethoxybenzene, where two iodine atoms are substituted at the 2 and 4 positions of the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diiodo-1,3,5-trimethoxybenzene typically involves the iodination of 1,3,5-trimethoxybenzene. One common method includes the reaction of 1,3,5-trimethoxybenzene with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the 2 and 4 positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The final product is purified through crystallization or distillation techniques .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Diiodo-1,3,5-trimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the iodine atoms or to modify the methoxy groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include quinones and other oxidized compounds.
Reduction: Products include deiodinated benzene derivatives and modified methoxy compounds.
Aplicaciones Científicas De Investigación
2,4-Diiodo-1,3,5-trimethoxybenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2,4-diiodo-1,3,5-trimethoxybenzene involves its interaction with molecular targets through its iodine and methoxy groups. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved include oxidative stress, enzyme inhibition, and modulation of cellular signaling .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Trimethoxybenzene: Lacks the iodine substituents and has different chemical reactivity.
2,4-Diiodoanisole: Similar iodination pattern but with different substituents on the benzene ring.
2,6-Diiodo-1,4-dimethoxybenzene: Different positions of iodine and methoxy groups
Uniqueness
2,4-Diiodo-1,3,5-trimethoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
117934-81-3 |
|---|---|
Fórmula molecular |
C9H10I2O3 |
Peso molecular |
419.98 g/mol |
Nombre IUPAC |
2,4-diiodo-1,3,5-trimethoxybenzene |
InChI |
InChI=1S/C9H10I2O3/c1-12-5-4-6(13-2)8(11)9(14-3)7(5)10/h4H,1-3H3 |
Clave InChI |
GPBALMQLIJAZEK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1I)OC)I)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2,2-Bis(hydroxymethyl)butoxy]-4-oxobutanoate](/img/structure/B14297993.png)
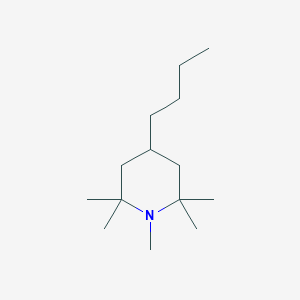
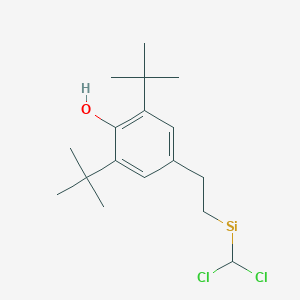
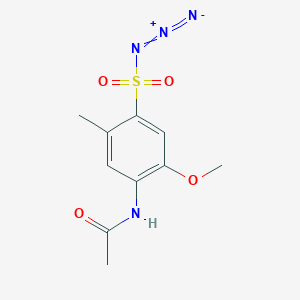
![7-Hydroxy-7-phenylfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B14298010.png)
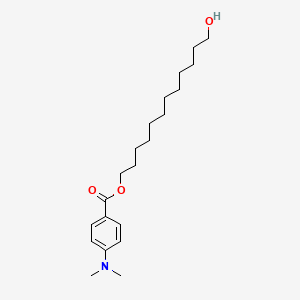
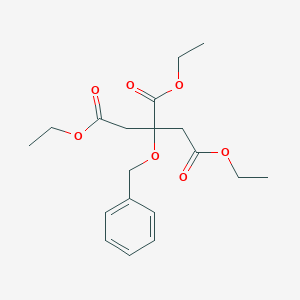
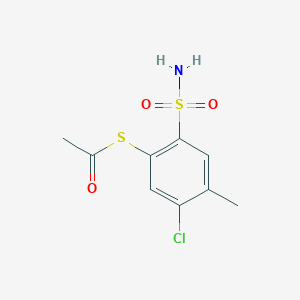
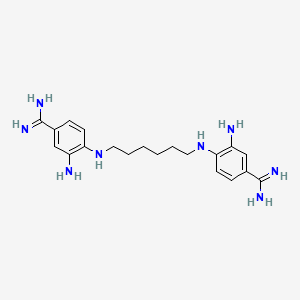
![{[(Undecan-2-yl)oxy]methyl}benzene](/img/structure/B14298042.png)
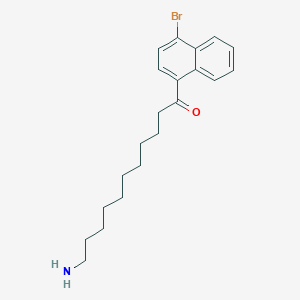
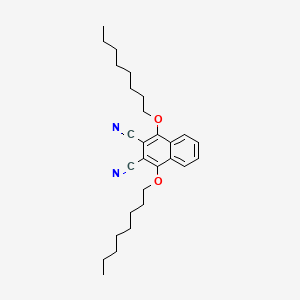
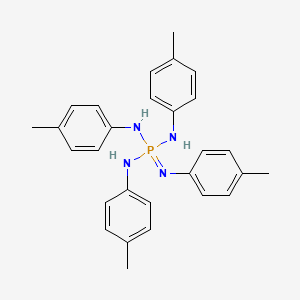
![1-[(Prop-2-en-1-yl)tellanyl]butane](/img/structure/B14298072.png)
